![molecular formula C15H14N4O2 B5503308 3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)

3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxadiazole compounds often involves innovative reactions that allow for the efficient construction of the oxadiazole ring. For example, the efficient synthesis of oxadiazolopyridazine derivatives has been developed using a mixture of concentrated nitric and trifluoroacetic acids from precursors like bis(hydroxyimino)methyl)-1,2,5-oxadiazole 2-oxides, showcasing the scope of unconventional reactions in creating high energy compounds with notable crystal densities (Ogurtsov et al., 2018).

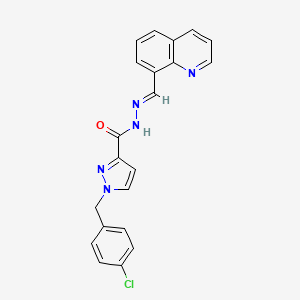

Molecular Structure Analysis

Molecular structure analysis reveals critical insights into the spatial arrangement and bond characteristics of these compounds. The parent oxadiazolopyridazine trioxide, for example, was analyzed via single-crystal X-ray diffraction, revealing a planar molecule with an unusually long intracyclic N-N bond and unexpected exo-cyclic bond angles, which contribute to strong π-π stacking and C-H⋯O hydrogen bonding interactions in its crystal form, leading to a high crystal density (Ogurtsov et al., 2018).

Chemical Reactions and Properties

The reactivity of compounds containing the oxadiazole and pyridazine rings is noteworthy, with various reactions leading to the synthesis of diverse derivatives. For instance, reactions with hydrazine hydrate have been explored to modify the oxadiazole structure, which is crucial for tailoring the compound's reactivity for specific applications. Such modifications can significantly impact the compound's chemical properties and its potential utility in various fields (Takahashi et al., 1995).

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Heterocyclic compounds, including those with oxadiazole and pyridazine rings, are synthesized for their potential in various applications, including materials science and as intermediates in the synthesis of more complex molecules. For instance, Zohdi et al. (1997) discussed the synthesis of various heterocyclic systems, including pyrazolo[3,4-d]pyridazines, through reactions involving pyrazoloylhydroximoyl chloride, showcasing the versatility of these compounds in organic synthesis (Zohdi, Osman, & Abdelhamid, 1997).

Antimicrobial and Anti-TB Activity

Compounds with oxadiazole and pyridazine structures have been evaluated for their antimicrobial properties. El-Azab et al. (2018) studied oxadiazole derivatives for their anti-tubercular activity, demonstrating significant potential against Mycobacterium tuberculosis, suggesting that modifications of these core structures could lead to effective antimicrobial agents (El-Azab et al., 2018).

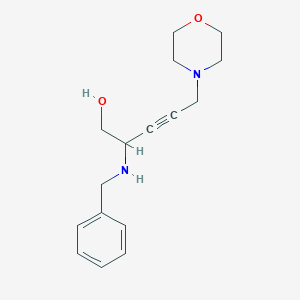

Enzyme Inhibition for Therapeutic Applications

The inhibition of specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a target in treating conditions like Alzheimer's disease. Pflégr et al. (2022) synthesized 5-aryl-1,3,4-oxadiazoles decorated with long alkyl chains, showing moderate dual inhibition against AChE and BChE, indicating the therapeutic potential of oxadiazole derivatives in neurodegenerative diseases (Pflégr et al., 2022).

Antiviral and Antitrypanosomal Activities

Further, Hashem et al. (2007) explored the conversion of certain furanones with a pyrazolyl group into various heterocyclic systems, including pyrazolo[3,4-d]pyridazines, and studied their antiviral activities against hepatitis A virus (HAV) and herpes simplex virus 1 (HSV-1), indicating potential antiviral applications (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007). Das et al. (1980) synthesized bis(4-guanylphenyl) heterocycles, including pyridazines, demonstrating significant activity against Trypanosoma rhodesiense, suggesting potential use in treating trypanosomiasis (Das, Wallace, & Boykin, 1980).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(2-propoxyphenyl)-3-pyridazin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-2-10-20-13-8-4-3-6-11(13)15-17-14(19-21-15)12-7-5-9-16-18-12/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDORREQSJVQLEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C2=NC(=NO2)C3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-Propoxyphenyl)-1,2,4-oxadiazol-3-YL]pyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)

![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)